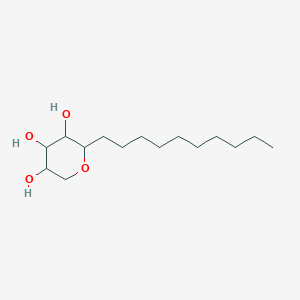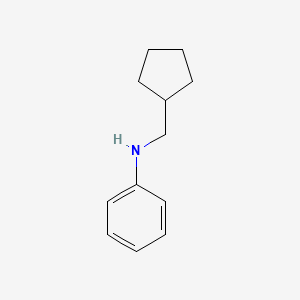
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of phosphinic acid esters. This compound is characterized by the presence of a phosphinic acid group bonded to a 2-methoxyphenyl group and a 4-nitrophenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-methoxyphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl ester moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphinic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester involves its interaction with molecular targets through its functional groups. The phosphinic acid moiety can participate in coordination with metal ions or enzymes, while the nitrophenyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, phenyl-, 4-nitrophenyl ester
- Phosphinic acid, (2-methoxyphenyl)-, phenyl ester
- Phosphinic acid, (4-nitrophenyl)-, phenyl ester
Uniqueness
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is unique due to the presence of both a methoxy group and a nitro group on the phenyl rings. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84062-34-0 |
|---|---|
Molekularformel |
C13H11NO5P+ |
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-(4-nitrophenoxy)-oxophosphanium |
InChI |
InChI=1S/C13H11NO5P/c1-18-12-4-2-3-5-13(12)20(17)19-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3/q+1 |
InChI-Schlüssel |
URUJTUZASQWWPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1[P+](=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)

![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
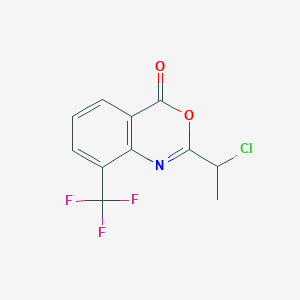

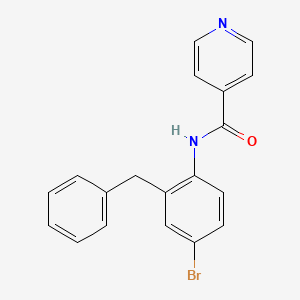

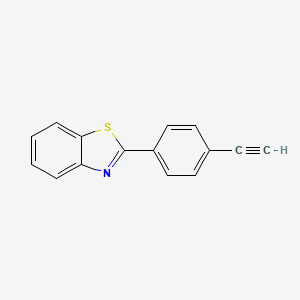
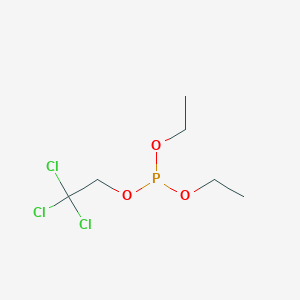

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
